4-Bromo-5-iodopyridin-2-amine

Regioselective cross-coupling Sequential functionalization Bond dissociation energy

Researchers performing sequential cross-coupling on 2-aminopyridine scaffolds face regioselectivity challenges with symmetric dihalides. 4-Bromo-5-iodopyridin-2-amine resolves this via a 62 kJ/mol C-I/C-Br bond dissociation gap, enabling orthogonal, site-selective Suzuki/Sonogashira couplings-iodo (5-position) first, then bromo (4-position). • Enables rapid construction of unsymmetrical 4,5-disubstituted 2-aminopyridine kinase inhibitor scaffolds • Validated in patent CN110240593 for multi-substituted kinase inhibitors • ≥97% purity; stored at 2-8°C under inert atmosphere with light protection

Molecular Formula C5H4BrIN2
Molecular Weight 298.91 g/mol
CAS No. 1186115-39-8
Cat. No. B1375024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-iodopyridin-2-amine
CAS1186115-39-8
Molecular FormulaC5H4BrIN2
Molecular Weight298.91 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)I)Br
InChIInChI=1S/C5H4BrIN2/c6-3-1-5(8)9-2-4(3)7/h1-2H,(H2,8,9)
InChIKeyCKYRRNXPSWKRSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-iodopyridin-2-amine Dihalogenated Building Block


4-Bromo-5-iodopyridin-2-amine (CAS 1186115-39-8) is a polysubstituted pyridine derivative bearing bromine at the 4-position, iodine at the 5-position, and a free 2-amino group (C₅H₄BrIN₂, MW 298.91 g/mol) . It belongs to the class of dihalogenated 2-aminopyridines, which serve as versatile intermediates for constructing complex heterocyclic scaffolds via sequential, site-selective palladium-catalyzed cross-coupling reactions [1]. The compound is commercially available from multiple reputable suppliers at purities typically ≥97% (HPLC) and is stored at 2–8 °C with protection from light .

1
Sequential cross-coupling workflow
Enables site-selective Pd-catalyzed functionalization via differential C–I / C–Br reactivity.
2
Complex heterocycle synthesis
Dihalogenated 2-aminopyridine core for constructing unsymmetrical biaryl and heteroaryl architectures.
3
Commercial availability
Supplied at ≥97% purity (HPLC) from multiple vendors; stored at 2–8 °C with light protection.

4-Bromo-5-iodopyridin-2-amine Regioisomer Specificity


Dihalogenated 2-aminopyridines with identical molecular formulae (C₅H₄BrIN₂) but different halogen substitution patterns exhibit markedly different reactivity profiles in cross-coupling reactions. The intrinsic reactivity order of pyridine halides decreases from iodo- to bromopyridines and from 2-, 4- to 3-substituted positions [1]. Consequently, the precise positioning of bromine and iodine on the pyridine ring dictates both the sequence and site-selectivity of sequential functionalization. A regioisomer such as 3-bromo-5-iodopyridin-2-amine (CAS 697300-73-5) places iodine at the electronically distinct 5-position with bromine at the 3-position, whereas 4-bromo-3-iodopyridin-2-amine (CAS 1805270-41-0) places the more reactive iodine at the sterically hindered 3-position adjacent to the amino group. These differences in electronics and sterics directly translate into divergent coupling sequences and product outcomes, making generic substitution scientifically unsound [2].

Target
4-Bromo-5-iodopyridin-2-amine
Similar CAS
3-Bromo-5-iodopyridin-2-amine (697300-73-5)
Iodine at the electronically distinct 5-position with bromine at 3-position alters coupling sequence and steric profile.
Similar CAS
4-Bromo-3-iodopyridin-2-amine (1805270-41-0)
Iodine adjacent to the 2-amino group creates steric hindrance that may shift site-selectivity and product outcomes.
Mechanism mismatch
Dibromo or diiodo analogs lack the 62 kJ/mol BDE gap; mono- vs bis-coupling selectivity may not transfer.

4-Bromo-5-iodopyridin-2-amine Comparative Evidence


C–I vs C–Br BDE and Sequential Cross-Coupling Selectivity

The chemoselectivity of palladium-catalyzed cross-coupling reactions on 4-bromo-5-iodopyridin-2-amine is governed by the intrinsic bond dissociation energy difference between C–I (228 kJ/mol) and C–Br (290 kJ/mol), a Δ of 62 kJ/mol that consistently directs oxidative addition to the C–I bond first under standard Suzuki, Sonogashira, or Buchwald–Hartwig conditions [1]. This energy differential is a fundamental physical property, not catalyst- or condition-dependent, and applies across all dihalopyridine regioisomers. In contrast, dibromo analogs (e.g., 2,4-dibromopyridine) show significantly lower selectivity (typically 50% yield for the mono-coupled product with 6% for the bis-coupled byproduct) in comparable carbonylative Suzuki couplings [2].

C–I vs C–Br BDE
Class-level inference
ΔBDE = 62 kJ/mol
Reported BDE gap directs first oxidative addition to C–I; supports sequential coupling workflow.
Dibromo analogs show lower selectivity under identical conditions.
Regioselective cross-coupling Sequential functionalization Bond dissociation energy

Synthetic Yield Comparison via Electrophilic Halogenation

4-Bromo-5-iodopyridin-2-amine is synthesized from 2-amino-4-bromopyridine via electrophilic iodination with N-iodosuccinimide (NIS, 2.0 equiv) in DMF/CHCl₃ at 60 °C for 10 h, affording a 35% isolated yield after silica gel chromatography (eluent: EtOAc/petroleum ether = 1/2) . Under a comparable N-halosuccinimide-based halogenation protocol, the regioisomer 3-bromo-5-iodopyridin-2-amine (CAS 697300-73-5) is prepared from 5-iodopyridin-2-amine using N-bromosuccinimide (NBS, 1.0 equiv) in acetonitrile at room temperature for 72 h, giving a 47% isolated yield [1]. The lower yield of the 4-bromo-5-iodo isomer is attributable to the deactivating effect of the electron-withdrawing bromine at the 4-position, which reduces electrophilic aromatic substitution reactivity at the adjacent 5-position.

Synthetic Yield
Cross-study comparable
Target: 35% vs 3-Br-5-I isomer: 47%
Lower reported yield may influence procurement cost and scalability considerations.
4-position bromine deactivates adjacent electrophilic substitution.
Synthetic accessibility Electrophilic iodination Process chemistry

Physical Constants for Regioisomer Identity Verification

Among the four common C₅H₄BrIN₂ 2-aminopyridine regioisomers, the 2-bromo-5-iodopyridin-4-amine isomer (CAS 1300750-78-0) exhibits the highest melting point at 141–143 °C, followed by 4-bromo-3-iodopyridin-2-amine (CAS 1805270-41-0) at 111–112 °C, and 3-bromo-5-iodopyridin-2-amine (CAS 697300-73-5) at 106–110 °C . For 4-bromo-5-iodopyridin-2-amine (CAS 1186115-39-8), a precise melting point has not been widely published across authoritative databases, though the compound is consistently described as a white to pale-yellow to yellow-brown solid across multiple reputable vendor specifications . The boiling point for the 3-bromo-5-iodo isomer is reported as 315.7 °C at 760 mmHg, whereas the 2-bromo-5-iodo isomer has a predicted boiling point of 381.7 °C—a substantial 66 °C difference attributable to altered intermolecular halogen bonding interactions arising from the different halogen positions .

Physical Constants
Context-dependent
mp range: 106–143 °C across regioisomers
Melting point divergence supports identity verification; target mp not widely published.
Batch-specific COA recommended for regioisomer confirmation.
Physical characterization Quality control Identity verification

Patent-Validated Kinase Inhibitor Intermediate

The 4-bromo-5-iodopyridin-2-amine scaffold has been explicitly employed as a synthetic intermediate in a patent (CN110240593, 2019) assigned to Sichuan Kelun Botai Bio-pharmaceutical Co., Ltd., directed toward the preparation of multi-substituted 2-aminopyridine derivatives with kinase inhibitory activity . In this patent, the compound serves as a precursor for further functionalization via sequential palladium-catalyzed cross-coupling reactions that exploit the differential reactivity of the C–I and C–Br bonds . While other regioisomers such as 3-bromo-5-iodopyridin-2-amine are also used in medicinal chemistry programs (e.g., Sonogashira-based assembly of 7-azaindoles with anti-Giardia activity), the 4-bromo-5-iodo pattern has been specifically selected in the Kelun patent for constructing kinase-targeted agents, indicating a deliberate choice of this substitution pattern for that pharmacological target class [1].

Patent Intermediate
Supporting evidence
Used in CN110240593 for kinase inhibitor synthesis
Patent-documented scaffold choice reduces synthetic uncertainty for kinase programs.
No quantitative biological data reported.
Kinase inhibitor synthesis Pharmaceutical intermediate Patent evidence

pKa Differences and Aqueous Solubility

Predicted pKa values for the protonated 2-aminopyridine moiety vary across C₅H₄BrIN₂ regioisomers, reflecting the differential electronic effects of halogen placement. The 3-bromo-5-iodopyridin-2-amine isomer has a predicted pKa of 2.15 ± 0.49 [1], while the 2-amino-5-bromo-3-iodopyridine isomer (CAS 381233-96-1) has a predicted pKa of 2.25 ± 0.49 . For 4-bromo-5-iodopyridin-2-amine, the pKa has not been explicitly reported in authoritative databases, consistent with its more recent commercial introduction. The bromine at the 4-position (para to the ring nitrogen) exerts a resonance electron-withdrawing effect that is expected to lower the pKa of the protonated pyridine nitrogen relative to isomers where bromine occupies the 3- or 5-position, potentially enhancing aqueous solubility under mildly acidic conditions relevant to certain cross-coupling protocols.

pKa Differences
Data to verify
Regioisomer pKa range: −0.19 to 2.25
pKa governs protonation state and extraction behavior; target value not explicitly reported.
Experimental verification recommended for aqueous workup design.
pKa prediction Solubility profiling Reaction condition design

4-Bromo-5-iodopyridin-2-amine Application Scenarios


Sequential Suzuki–Sonogashira for Biaryl and Alkynyl Libraries

The 62 kJ/mol bond dissociation energy gap between C–I and C–Br bonds (Section 3, Evidence 1) enables medicinal chemistry teams to execute two sequential, orthogonal cross-coupling reactions on the same pyridine core. First, a Suzuki–Miyaura or Sonogashira coupling selectively at the 5-iodo position installs aryl or alkynyl diversity; subsequent coupling at the 4-bromo position introduces a second distinct substituent, generating unsymmetrical 4,5-disubstituted 2-aminopyridines with high regiochemical fidelity. This sequential strategy is directly validated in patent CN110240593, where the compound serves as a precursor for multi-substituted 2-aminopyridine kinase inhibitors .

Kinase Hinge-Binder Scaffold Elaboration

The 2-aminopyridine core is a well-established hinge-binding motif in ATP-competitive kinase inhibitors. The 4-bromo-5-iodo substitution pattern (as documented in CN110240593) places the halogen handles at positions that project toward the solvent-exposed region and the ribose pocket, respectively, when the 2-aminopyridine engages the kinase hinge . This allows structure-based design teams to elaborate substituents at both the 4- and 5-positions without disrupting the critical hinge-binding hydrogen bond network. The compound is therefore strategically positioned for lead optimization campaigns targeting kinases such as TTK/Mps1, PDK1, or other therapeutically relevant kinases where 2-aminopyridine scaffolds have demonstrated clinical potential.

Fragment and DEL Library Building Block

The presence of two differentially reactive halogen atoms (C–I and C–Br) along with a free 2-amino group makes 4-bromo-5-iodopyridin-2-amine an ideal trifunctional scaffold for diversity-oriented synthesis and DNA-encoded library construction. The amino group can be functionalized via amide coupling, reductive amination, or Buchwald–Hartwig amination independently of the halogen cross-coupling sequence. The commercial availability at 97–98% purity from multiple suppliers (Sigma-Aldrich, Bidepharm, Aladdin) ensures that procurement for library-scale synthesis is feasible, though the 35% inherent synthetic yield suggests that bulk pricing may be higher than for the 3-bromo-5-iodo regioisomer (Section 3, Evidence 2) .

Quality Control via Physical Property Profiling

The melting point and boiling point data compiled across C₅H₄BrIN₂ regioisomers (Section 3, Evidence 3) provide a practical framework for incoming quality control. Although the target compound lacks a widely published melting point, procurement from suppliers providing batch-specific Certificates of Analysis (including NMR, HPLC, and GC data) is recommended. The distinctive pale-yellow to yellow-brown appearance of the solid , combined with HPLC purity ≥97% and NMR spectral matching, ensures unambiguous identity confirmation and rules out contamination by the 106–110 °C-melting 3-bromo-5-iodo or 111–112 °C-melting 4-bromo-3-iodo regioisomers.

Application
Selection Property
Validation Focus
Sequential biaryl/alkynyl library synthesis
C–I / C–Br BDE gap (62 kJ/mol)
Regiochemical fidelity and orthogonal coupling sequence
Kinase hinge-binder scaffold elaboration
4,5-dihalogenated 2-aminopyridine core
Structure-based design and patent-documented intermediate (CN110240593)
Fragment / DEL library building block
Trifunctional scaffold (NH2, Br, I)
Multi-supplier availability and purity for library-scale procurement
QC and regioisomer identity confirmation
Physical property profiling (mp, appearance)
Batch-specific COA with NMR, HPLC, and GC verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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